3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-fluorothiochromen-4-one
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Overview
Description
3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-fluorothiochromen-4-one is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a thiochromenone moiety with a fluorine atom at the 6th position. It has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-fluorothiochromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 3-chlorophenylamine with piperazine under controlled conditions to form 4-(3-chlorophenyl)piperazine.
Cyclization to Thiochromenone: The next step involves the cyclization of the intermediate with a suitable thiochromenone precursor in the presence of a fluorinating agent to introduce the fluorine atom at the 6th position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are often employed to monitor the reaction progress and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-fluorothiochromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the thiochromenone moiety.
Substitution: The piperazine ring and the aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-fluorothiochromen-4-one involves its interaction with specific molecular targets. It has been identified as a selective antagonist for certain serotonin receptors, particularly the 5-HT1D receptor, displaying high selectivity over other receptor types . This interaction modulates the signaling pathways associated with these receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol: This compound is also a selective 5-HT1D antagonist with similar structural features.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another piperazine derivative with notable biological activity.
Uniqueness
3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-fluorothiochromen-4-one stands out due to its unique combination of a fluorinated thiochromenone moiety and a chlorophenyl-substituted piperazine ring. This structural uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]-6-fluorothiochromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2OS/c20-13-2-1-3-15(10-13)22-6-8-23(9-7-22)17-12-25-18-5-4-14(21)11-16(18)19(17)24/h1-5,10-12H,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITWIINPMRZABD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=CSC4=C(C3=O)C=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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